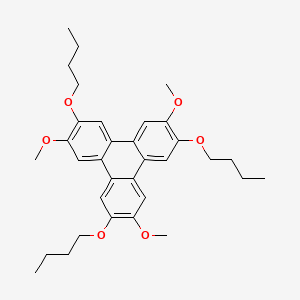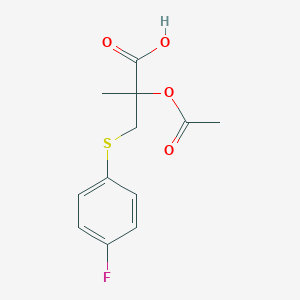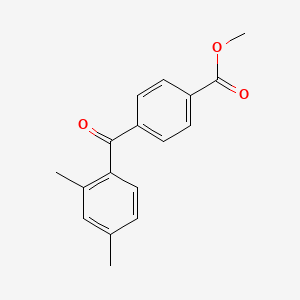![molecular formula C15H12N2OS B12599427 (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone CAS No. 914644-36-3](/img/structure/B12599427.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone is a heterocyclic compound that features a thienopyridine core structure
Méthodes De Préparation
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminothiophene with a suitable pyridine derivative, followed by further functionalization to introduce the 4-methylphenyl group. The reaction conditions often involve the use of organic solvents such as ethanol or tetrahydrofuran (THF), and catalysts like triethylamine .
Analyse Des Réactions Chimiques
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone can be compared with other similar compounds, such as:
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone: This compound lacks the 4-methyl group, which can affect its reactivity and biological activity.
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone:
(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone: The trifluoromethyl group introduces different electronic effects, impacting the compound’s behavior in various reactions.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Propriétés
Numéro CAS |
914644-36-3 |
|---|---|
Formule moléculaire |
C15H12N2OS |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
(2-aminothieno[2,3-c]pyridin-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H12N2OS/c1-9-2-4-10(5-3-9)14(18)13-11-6-7-17-8-12(11)19-15(13)16/h2-8H,16H2,1H3 |
Clé InChI |
SACBIZMEMIWWQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)
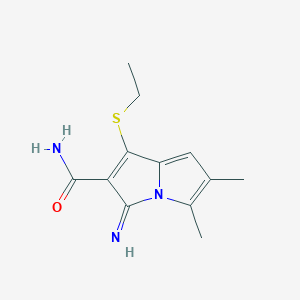
![Benzene, [(1S)-1-phenoxy-2-propenyl]-](/img/structure/B12599353.png)
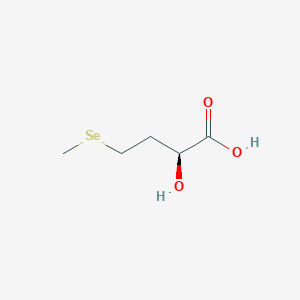
![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
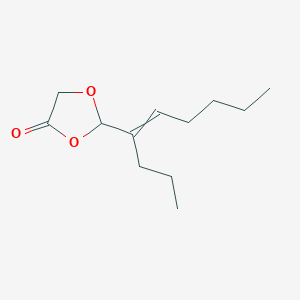
![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)
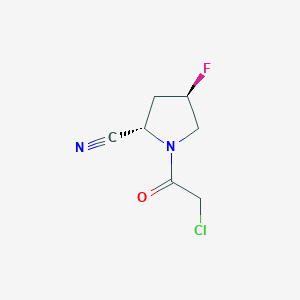

![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)
